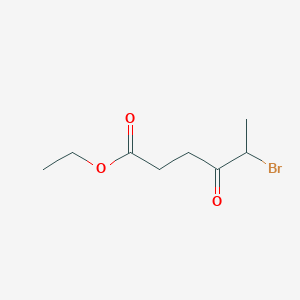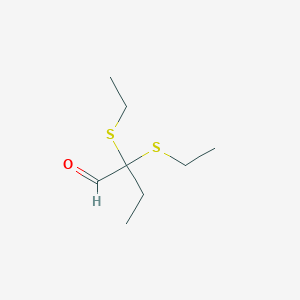![molecular formula C22H37ClSi4 B14454404 {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) CAS No. 75405-15-1](/img/structure/B14454404.png)
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of multiple silicon atoms bonded to various organic groups, including chloro, dimethyl, methyl, diphenyl, and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common approach is the reaction of chlorosilanes with organolithium or Grignard reagents to form the desired organosilicon compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can react with water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of organosilicon compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon atoms.
Scientific Research Applications
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules and in the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the silicon atoms can act as electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with biomolecules through covalent bonding or other interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: A simpler organosilicon compound with similar reactivity.
Diphenylmethylsilane: Another organosilicon compound with different substituents.
Dimethyldichlorosilane: A related compound with two chloro groups and two methyl groups.
Uniqueness
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is unique due to its complex structure, which combines multiple functional groups and silicon atoms
Properties
CAS No. |
75405-15-1 |
|---|---|
Molecular Formula |
C22H37ClSi4 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37ClSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
InChI Key |
YWNOOGIGSJYFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)Cl)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


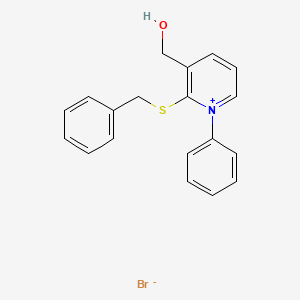
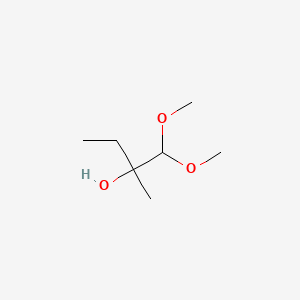
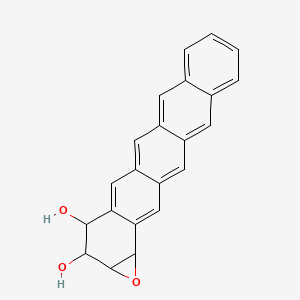
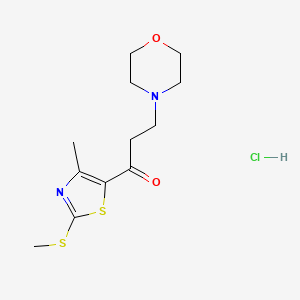
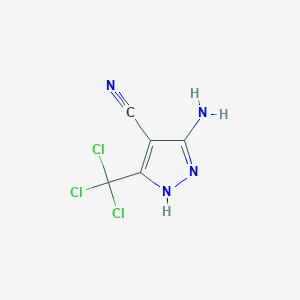
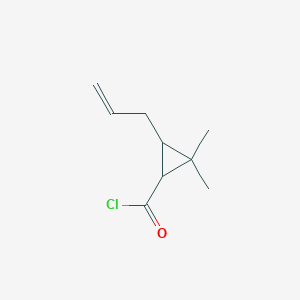
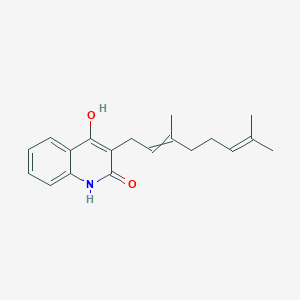
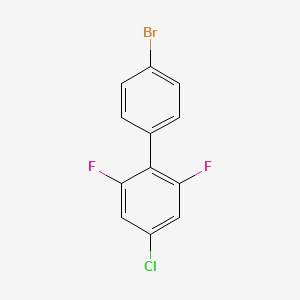
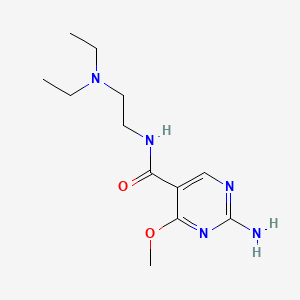
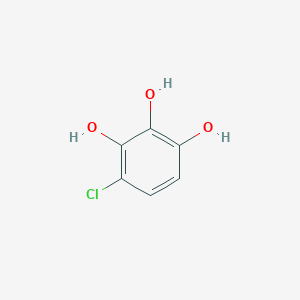
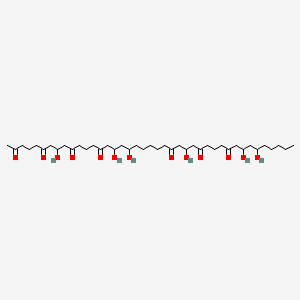
silane](/img/structure/B14454401.png)
